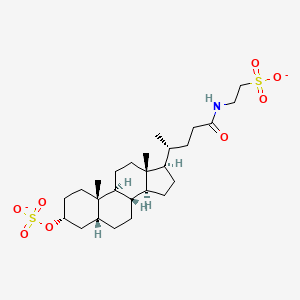

Taurolithocholic acid sulfate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H43NO8S2-2 |

|---|---|

Molecular Weight |

561.8 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |

InChI Key |

HSNPMXROZIQAQD-GBURMNQMSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of Taurolithocholic Acid Sulfate 2

Metabolic Precursors and Intermediates in Taurolithocholic Acid Sulfate(2-) Formation

The journey to Taurolithocholic acid sulfate(2-) begins with cholesterol. oup.comnih.gov Through a series of enzymatic reactions in the liver, cholesterol is converted into primary bile acids, namely cholic acid and chenodeoxycholic acid. nih.govtandfonline.com In the intestine, gut bacteria metabolize these primary bile acids. Specifically, chenodeoxycholic acid undergoes 7α-dehydroxylation to form the secondary bile acid, lithocholic acid (LCA) . nih.gov

LCA is then absorbed from the intestine and transported to the liver. In the liver, LCA undergoes conjugation with the amino acid taurine (B1682933) to form taurolithocholic acid (TLCA) . nih.govnih.gov This conjugation step is a prerequisite for efficient sulfation in many cases. Both LCA and TLCA can then serve as substrates for SULT2A1, which catalyzes the final step: the addition of a sulfate (B86663) group to the 3α-hydroxyl position, yielding lithocholic acid sulfate and taurolithocholic acid sulfate(2-) , respectively. pnas.orgebi.ac.uk Studies in primary rat hepatocytes have shown that lithocholate is rapidly conjugated with taurine or glycine (B1666218), while the subsequent sulfation is a slower process. nih.gov

Influence of Physiological and Pathophysiological States on Biosynthesis Rates

The rate of Taurolithocholic acid sulfate(2-) formation is not static but dynamically responds to the body's health status, particularly conditions affecting the liver and bile acid metabolism.

Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of toxic bile acids in the liver. nih.gov In response to this buildup, the body activates detoxification pathways, including sulfation. nih.govoup.com During cholestatic diseases, the formation of sulfated bile acids, including taurolithocholic acid sulfate, increases significantly. nih.govoup.com This enhanced sulfation is a protective mechanism to increase the water solubility of toxic bile acids, thereby facilitating their elimination through urine and feces and mitigating liver damage. oup.comoup.com In cases of complete cholestasis, urinary excretion becomes the primary route for the disposal of bile acids and their sulfated counterparts. oup.com

Genetic variations affecting bile acid transport and metabolism can profoundly influence the biosynthesis of Taurolithocholic acid sulfate(2-). A notable example is a deficiency in the Sodium Taurocholate Cotransporting Polypeptide (NTCP) , encoded by the SLC10A1 gene. NTCP is the primary transporter responsible for the uptake of conjugated bile salts from the blood into liver cells. nih.gov

Individuals with SLC10A1 deficiency, such as those with the p.Ser267Phe variant, exhibit markedly elevated levels of bile acids in their serum (hypercholanemia). nih.govfrontiersin.org To counteract this toxic accumulation, the body upregulates alternative detoxification pathways. Research has shown that in both mice and humans with Slc10a1/SLC10A1 deficiency, there is a significant enhancement of bile acid sulfation. nih.govnih.gov This is evidenced by a dramatic increase in the expression of sulfotransferase enzymes, particularly Sult2a1 in mice, and a corresponding marked increase in the levels of sulfated bile acids, including taurolithocholic acid 3-sulfate, in the serum. nih.govnih.gov This highlights enhanced sulfation as a crucial adaptive mechanism for bile acid detoxification and elimination in individuals with this genetic defect.

Defects in bile acid conjugation itself, caused by mutations in the BAAT gene, lead to a lack of taurine and glycine conjugated bile acids. elsevierpure.comnih.gov In these cases, unconjugated bile acids are still excreted, partly as sulfates and glucuronides. elsevierpure.com

Molecular Transport and Dispositional Dynamics of Taurolithocholic Acid Sulfate 2

Systemic Circulation and Enterohepatic Recirculation of Sulfated Bile Acids

The process of sulfation enhances the water solubility of bile acids, which in turn reduces their intestinal reabsorption and facilitates their elimination through renal pathways. oup.com While bile acid sulfation is typically a minor metabolic route, it becomes more significant in cholestatic conditions. The enterohepatic circulation is a critical pathway for the conservation of bile acids, involving their secretion from the liver into the bile, release into the intestine, and subsequent reabsorption and return to the liver. oup.commaastrichtuniversity.nl

The sulfation of lithocholic acid conjugates, including taurolithocholic acid, has been identified as a key mechanism for promoting the fecal excretion of this hepatotoxic bile acid. nih.gov Studies in rats have shown that while the absorption of sulfated lithocholic acid conjugates is delayed compared to their unsulfated forms, it is only slightly reduced quantitatively over a 24-hour period. nih.gov For instance, the absorption of taurolithocholic acid sulfate (B86663) was observed to be 84.4%, whereas its unsulfated counterpart, taurolithocholic acid, was absorbed at a rate of 94.2%. nih.gov The absorption of sulfated lithocholic acid conjugates is dose-dependent and can be significantly reduced by the presence of calcium. nih.gov Sulfation generally decreases both passive absorption in the jejunum and active absorption in the ileum, leading to a smaller pool of these bile acids in the body due to rapid fecal excretion. nih.gov

| Compound | 24-hour Absorption Rate (%) |

|---|---|

| Sulfoglycolithocholic acid (SGLC) | 90.9 ± 3.6 |

| Glycolithocholic acid (GLC) | 94.4 ± 1.1 |

| Taurolithocholic acid sulfate (STLC) | 84.4 ± 3.0 |

| Taurolithocholic acid (TLC) | 94.2 ± 2.1 |

The liver plays a central role in the clearance of bile acids from the portal circulation. Both the sodium taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs) are involved in the hepatic uptake of conjugated bile acids. nih.gov Following uptake into hepatocytes, bile acids are secreted into the bile. Amidated bile acids are primarily excreted into the bile via the bile salt export pump (BSEP). oup.comresearchgate.net However, the biliary excretion of sulfated bile acids like taurolithocholic acid sulfate is mediated by different transporters. oup.comnih.gov Research has shown that taurolithocholic acid can impair the insertion of transport proteins into the apical membrane of hepatocytes, which is a key step in biliary secretion. nih.gov

Sulfation significantly increases the water solubility of bile acids, making them more amenable to renal excretion. oup.com Consequently, urinary excretion becomes a primary route for the elimination of bile acid sulfates, especially during cholestasis. oup.com In healthy individuals, over 70% of urinary bile acids are sulfated, highlighting the efficiency of this elimination pathway. oup.comoup.com The renal clearance of sulfated bile acids has been observed to be 10- to 100-fold higher than that of their unsulfated counterparts in cholestatic conditions. oup.com Studies in cholestatic patients have revealed that while only a small fraction of bile acids in bile are sulfated, a much larger proportion in urine exists as sulfate esters. nih.gov The urinary output of bile acid sulfates is directly related to the total bile acid output in the urine. nih.gov

Characterization of Specific Bile Acid Transporters Interacting with Taurolithocholic Acid Sulfate(2-)

The transport of taurolithocholic acid sulfate across cellular membranes is facilitated by specific ATP-binding cassette (ABC) transporters.

The multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an efflux transporter located on the apical membrane of hepatocytes, renal proximal tubule cells, and intestinal epithelia. solvobiotech.com It plays a crucial role in the biliary excretion of various organic anions, including sulfated bile acids. nih.govsolvobiotech.com Studies using membrane vesicles have demonstrated the ATP-dependent transport of taurolithocholic acid sulfate by MRP2, with a determined Michaelis-Menten constant (Km) of 1.5 µM in rat canalicular membrane vesicles and 3.9 µM in Mrp2-expressing Sf9 cell membrane vesicles. nih.gov Taurolithocholic acid itself can inhibit the function of MRP2. nih.gov

The multidrug resistance-associated protein 3 (MRP3), or ABCC3, is primarily located on the basolateral membrane of hepatocytes and enterocytes. solvobiotech.com It functions as an alternative efflux pathway for bile acids from the liver into the blood, particularly during cholestatic conditions when biliary excretion via MRP2 is impaired. solvobiotech.com Research has indicated that rat MRP3 is capable of transporting taurolithocholate-3-sulfate. researchgate.net MRP3 is believed to play a compensatory role for MRP2 in bile acid transport. solvobiotech.com

| System | Km (µM) |

|---|---|

| Rat Canalicular Membrane Vesicles | 1.5 |

| Mrp2-expressing Sf9 Membrane Vesicles | 3.9 |

The breast cancer resistance protein (BCRP), also known as ABCG2, is another efflux transporter that has been implicated in the transport of bile acids. caymanchem.com While initially recognized for its role in drug resistance, studies have shown that BCRP is also involved in the biliary excretion of certain compounds, including some statins that were previously thought to be primarily transported by MRP2. nih.gov Research has pointed to a role for ABCG2 as a transporter of bile acids in the liver and placenta. caymanchem.com

Regulatory Impact of Bile Acids, Including Taurolithocholic Acid Sulfate, on Sodium Taurocholate Cotransporting Polypeptide (NTCP) Expression and Function

The expression and function of the Sodium Taurocholate Cotransporting Polypeptide (NTCP), the primary transporter responsible for the uptake of conjugated bile acids from portal blood into hepatocytes, are intricately regulated by bile acids themselves in a classic negative feedback loop. mdpi.combenthamdirect.com High intracellular bile acid levels trigger a down-regulation of NTCP to protect hepatocytes from excessive and potentially toxic bile acid accumulation. mdpi.com This regulation occurs primarily at the transcriptional level. Bile acids activate the farnesoid X receptor (FXR), which in turn induces the expression of the small heterodimer partner (SHP). mdpi.comresearchgate.net SHP then interferes with the activity of transcription factors, such as the retinoid X receptor (RXR) and retinoic acid receptor (RAR), that are necessary for promoting NTCP gene expression. mdpi.comresearchgate.net

Beyond this general transcriptional control, specific bile acids can exert distinct effects. Taurolithocholic acid (TLCA), the non-sulfated precursor to taurolithocholic acid sulfate, is a potent inhibitor of NTCP. nih.gov Interestingly, studies in rat models have shown that TLCA can trigger the internalization of the NTCP protein from the plasma membrane. frontiersin.org However, this effect was not observed with human NTCP, highlighting significant species differences in post-translational regulation. frontiersin.org

In conditions of NTCP deficiency, which can lead to elevated levels of bile acids in the blood (hypercholanemia), the body employs adaptive detoxification mechanisms. nih.gov A key response is the increased sulfation of bile acids. nih.gov In individuals with NTCP deficiency, a marked increase in the levels of sulfated bile acids, including taurolithocholic acid 3-sulfate, is observed. nih.gov This indicates that when the primary uptake pathway via NTCP is compromised, the sulfation of potentially toxic bile acids like TLCA is enhanced to facilitate their elimination. nih.govhmdb.ca

| Regulatory Factor | Mechanism of Action | Effect on NTCP | Key Findings/Context |

|---|---|---|---|

| High Bile Acid Concentrations (General) | Transcriptional Repression via FXR-SHP Pathway | Decreased Expression | A protective feedback mechanism to prevent hepatocyte overload with potentially cytotoxic bile acids. mdpi.combenthamdirect.com |

| Taurolithocholic Acid (TLCA) | Inhibition of Transport Function | Inhibition | TLCA is a potent inhibitor of NTCP and has been identified as a common substrate for NTCP, ASBT, and SOAT. nih.gov |

| NTCP Deficiency | Adaptive Response | Upregulation of Alternative Detoxification Pathways | Leads to increased sulfation of bile acids, including the formation of taurolithocholic acid sulfate, to enhance elimination. nih.gov |

Investigation of Organic Solute Transporters (e.g., OSTα/β) in Sulfated Bile Acid Disposition

The organic solute transporter alpha-beta (OSTα-OSTβ) is a crucial player in the disposition of bile acids and their conjugates, including sulfated forms. nih.gov This unique transporter is a heteromer, requiring both the OSTα and OSTβ subunits for its function, and is located on the basolateral membrane of epithelial cells in key tissues of the enterohepatic circulation, namely the intestine, liver, and kidney. nih.govsolvobiotech.com

Functioning as a sodium-independent, facilitated transporter, OSTα-OSTβ can move substrates in either direction depending on the concentration gradient. nih.gov In the intestine, it is considered the primary transporter for effluxing bile acids from enterocytes into the portal circulation. nih.gov In the liver, its expression is typically low under normal conditions but is significantly up-regulated during cholestasis. nih.govnih.gov This up-regulation serves as a protective mechanism, providing an alternative efflux pathway for bile acids from the hepatocyte into the sinusoidal blood when canalicular excretion into bile is impaired. solvobiotech.com

OSTα-OSTβ transports a variety of bile acids and steroid conjugates, including taurolithocholic acid sulfate. nih.gov Its expression is directly regulated by the bile acid-sensing nuclear receptor FXR, ensuring that its availability increases when intracellular bile acid levels rise. nih.gov This makes OSTα-OSTβ a critical component of the adaptive response to cholestatic liver injury, working to alleviate the buildup of potentially hepatotoxic bile acids within liver cells. nih.govresearchgate.net

| Feature | Description | Significance in Sulfated Bile Acid Disposition |

|---|---|---|

| Transporter Type | Heteromeric (OSTα and OSTβ subunits required), sodium-independent, facilitated diffusion transporter. nih.govsolvobiotech.com | Allows for bidirectional transport depending on substrate gradients, primarily functioning as an efflux pump from hepatocytes into blood during cholestasis. nih.gov |

| Location | Basolateral membrane of epithelial cells in the liver, small intestine, and kidney. nih.govsolvobiotech.com | Positioned to efflux bile acids from hepatocytes and enterocytes into the systemic circulation. nih.govsolvobiotech.com |

| Function | Mediates efflux of bile acids and steroid conjugates. nih.gov | Provides a key pathway for the removal of sulfated bile acids like taurolithocholic acid sulfate from the liver, especially when primary biliary excretion is impaired. nih.gov |

| Regulation | Expression is positively regulated by the farnesoid X receptor (FXR), which is activated by bile acids. nih.gov | Ensures that the transporter is increasingly available to handle bile acid overload, such as in cholestatic conditions. nih.gov |

| Substrate Specificity | Transports a range of bile acids and conjugated steroids, including taurocholate, estrone-3-sulfate, and taurolithocholic acid sulfate. nih.govnih.gov | Directly participates in the transport and disposition of taurolithocholic acid sulfate. nih.gov |

Mechanisms Modulating Transport Kinetics and Efflux Pathways

The transport and efflux of taurolithocholic acid sulfate are governed by several dynamic mechanisms that modulate transporter activity and expression. Sulfation itself is a primary mechanism that profoundly alters the kinetic properties of bile acids, generally increasing their water solubility and facilitating their elimination. hmdb.caoup.com

Key efflux pathways for sulfated bile acids from the hepatocyte into the sinusoidal blood involve basolateral transporters that are induced during cholestasis. elsevier.es Besides OSTα/β, members of the ATP-binding cassette (ABC) transporter family, specifically Multidrug Resistance-Associated Protein 3 (MRP3) and Multidrug Resistance-Associated Protein 4 (MRP4), are significant efflux pumps for sulfated bile acids. elsevier.esnih.gov Research has shown that sulfated derivatives are often better substrates for these transporters compared to their non-sulfated counterparts. nih.gov For instance, taurolithocholate 3-sulfate competitively inhibits MRP4-mediated transport, suggesting it is a substrate for this pump. nih.gov The increased expression of these transporters during cholestasis provides an adaptive "overflow" pathway, moving potentially toxic bile acids from the liver into the systemic circulation, from where they can be more readily cleared by the kidneys. hmdb.canih.gov

The transport kinetics are also modulated by the cholestatic properties of the parent compound, taurolithocholic acid (TLCA). TLCA is known to be a potent cholestatic agent that can impair the insertion of transport proteins into the apical (canalicular) membrane of hepatocytes through mechanisms involving phosphatidylinositol 3-kinase (PI3K). nih.gov By disrupting the normal biliary excretion route, TLCA can indirectly enhance the reliance on basolateral efflux pathways for its sulfated metabolite.

| Mechanism | Involved Transporter(s)/Pathway(s) | Description | Consequence for Taurolithocholic Acid Sulfate |

|---|---|---|---|

| Enhanced Basolateral Efflux | OSTα/β, MRP3, MRP4 | Under cholestatic conditions, the expression of these basolateral transporters is up-regulated. nih.govelsevier.es Sulfated bile acids are often preferred substrates. nih.gov | Provides a primary route for eliminating taurolithocholic acid sulfate from hepatocytes into the blood, reducing intracellular toxicity. nih.gov |

| Detoxification via Sulfation | Sulfotransferase enzymes | The addition of a sulfate group increases water solubility and creates a substrate that is more readily transported by efflux pumps and excreted by the kidneys. hmdb.caoup.com | Transforms the hydrophobic TLCA into a more excretable form, representing a key detoxification step. oup.com |

| Impairment of Canalicular Transport by Parent Compound | Apical transporters (e.g., BSEP, MRP2), PI3K signaling | The precursor, taurolithocholic acid, can induce cholestasis by impairing the function and trafficking of canalicular export pumps. nih.gov | Shifts the disposition of its sulfated metabolite away from biliary excretion and towards basolateral efflux into the circulation. |

| Renal Elimination | Kidney transporters | Once in the systemic circulation, the high water solubility of sulfated bile acids allows for efficient clearance via urinary excretion. hmdb.caoup.com | Serves as the ultimate elimination pathway for taurolithocholic acid sulfate that has been effluxed from the liver. oup.com |

Cellular and Subcellular Mechanisms of Action of Taurolithocholic Acid Sulfate 2

Receptor-Mediated Signal Transduction Pathways

Taurolithocholic acid sulfate(2-) initiates its cellular effects by interacting with a variety of cell surface and intracellular receptors, triggering a cascade of downstream signaling events.

Agonistic Effects on G Protein-Coupled Bile Acid Receptor 5 (TGR5)

Taurolithocholic acid sulfate(2-) is recognized as a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a key membrane receptor for bile acids. TGR5 is widely expressed in numerous tissues and plays a crucial role in regulating energy and glucose metabolism, as well as inflammatory responses. The activation of TGR5 by bile acids, including taurolithocholic acid, stimulates the production of intracellular cyclic AMP (cAMP), which in turn modulates various downstream signaling pathways. This activation has been linked to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a significant role in glucose homeostasis. Furthermore, TGR5 activation in immune cells like macrophages can lead to anti-inflammatory effects.

| Receptor | Agonist | Effect of Activation | References |

| TGR5 | Taurolithocholic acid sulfate(2-) | Increased intracellular cAMP, GLP-1 secretion, anti-inflammatory responses |

Interaction with Nuclear Receptor Superfamily Members (e.g., Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR))

Taurolithocholic acid and its derivatives are known to interact with nuclear receptors, which are critical regulators of gene expression involved in metabolism and detoxification.

Pregnane X Receptor (PXR): Lithocholic acid (LCA), the precursor of taurolithocholic acid, is a known activator of PXR. PXR plays a crucial role in protecting the liver from the toxic effects of high concentrations of bile acids by regulating the expression of genes involved in their metabolism and transport. Activation of PXR can induce the expression of cytochrome P450 enzymes, such as CYP3A, which are involved in the detoxification of various compounds, including bile acids.

Farnesoid X Receptor (FXR): While some bile acids are potent activators of FXR, a key regulator of bile acid synthesis and transport, sulfated bile acids like taurolithocholic acid sulfate (B86663) can act as antagonists of FXR. FXR activation typically leads to a negative feedback loop that suppresses bile acid synthesis. By antagonizing FXR, taurolithocholic acid sulfate may disrupt this regulatory mechanism. The interaction of different bile acids with FXR is complex and can lead to varied physiological outcomes.

| Nuclear Receptor | Interaction with Taurolithocholic Acid Derivatives | Key Functions | References |

| PXR | Activation by lithocholic acid | Detoxification of bile acids, regulation of drug metabolism genes | |

| FXR | Antagonism by sulfated forms | Regulation of bile acid synthesis and transport, lipid and glucose metabolism |

Activation of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Dependent Pathways

Recent research has revealed a novel signaling pathway for taurolithocholic acid involving muscarinic acetylcholine receptors (mAChRs). Specifically, taurolithocholic acid has been shown to promote the growth of intrahepatic cholangiocarcinoma cells through a pathway that is dependent on mAChRs. These receptors are part of the G protein-coupled receptor superfamily and are traditionally activated by the neurotransmitter acetylcholine. The finding that a bile acid can activate mAChR-dependent pathways highlights a previously unknown cross-talk between bile acid signaling and the cholinergic system. Inhibition of mAChRs with the antagonist atropine (B194438) was found to block the proliferative effects of taurolithocholic acid in these cancer cells.

Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Cascades

Taurolithocholic acid sulfate(2-) can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation, survival, and differentiation. This transactivation is often a downstream consequence of the activation of other receptors, such as mAChRs. The activation of EGFR by

Modulation of Intracellular Signaling Networks

Involvement of the Phosphoinositide-3 Kinase (PI3K) Pathway

The phosphoinositide-3 kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Taurolithocholic acid sulfate has been shown to interact with this pathway, although the outcomes are complex and context-dependent.

In studies on rat hepatocytes, both taurolithocholic acid-3 sulfate (TLCS) and the protective bile acid tauroursodeoxycholate (TUDC) were found to activate PI3K and Akt. nih.gov However, they exhibited different kinetics. nih.gov The protective effects of TUDC against TLCS-induced apoptosis were found to be independent of this PI3K-dependent survival pathway. nih.gov Further complicating the picture, other research on hepatocyte apoptosis demonstrated that TLCS treatment leads to the dephosphorylation of Akt, an event that was prevented by the presence of cyclic AMP (cAMP). mdpi.com This suggests that while TLCS can trigger components of the PI3K/Akt pathway, this activation does not necessarily translate into a straightforward pro-survival signal and may be part of a more complex signaling cascade that can also involve pathway deactivation. nih.govmdpi.com

In colorectal cancer cells, other conjugated bile acids have been shown to activate PI3K/Akt signaling, which promotes cell survival and proliferation. spandidos-publications.com This activation has also been linked to the downstream activation of NF-κB. spandidos-publications.com

Activation and Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear factor-kappa B (NF-κB) is a master transcription factor that governs inflammatory responses, cell survival, and proliferation. Evidence suggests that taurolithocholic acid sulfate can modulate NF-κB signaling, particularly in the context of pancreatitis.

In experimental models of severe acute pancreatitis induced by the infusion of taurolithocholic acid sulfate, an upward trend in the activation of the NF-κB signaling pathway has been observed. mdpi.com Studies on pancreatic acinar cells indicate that the activation of NF-κB is an early response to pancreatitis-inducing agents like TLCS, occurring separately from the activation of trypsinogen. nih.gov The parent compound, lithocholic acid (LCA), has been shown to block NF-κB inflammatory signaling in certain colorectal cancer cells, but its downstream signaling effectors, like AKT, can also act as an upstream activator of NF-κB. nih.gov This highlights that the ultimate effect of bile acids on the NF-κB pathway can be highly dependent on the specific cellular context and the receptors involved. nih.govmdpi.comnih.gov

Influence on Cell Cycle Progression and DNA Synthesis (e.g., Cyclin D1 Expression)

While direct evidence detailing the specific effects of taurolithocholic acid sulfate on Cyclin D1 expression is limited, studies show it significantly influences other key regulators of the cell cycle.

In a study using rat pancreatic acinar (AR42J) cells, treatment with TLC-S resulted in the significant upregulation of 19 different protein kinase genes. Among the most affected was Cyclin-dependent kinase 1 (Cdk1) , a crucial kinase that drives the transition from the G2 phase to mitosis. Its expression was found to be upregulated by a factor of 4.01 following TLC-S treatment. This indicates a profound impact on the regulation of cell cycle progression.

Furthermore, research on these cells has shown that TLC-S treatment alters the expression of tRNA-derived fragments (tRFs), which are themselves correlated with cell proliferation and the cell cycle. This suggests that TLC-S can influence cell cycle machinery through multiple, indirect mechanisms involving the regulation of various kinases and small non-coding RNAs.

Impact on Mitochondrial Bioenergetics and Respiration

The mitochondrion is a key target of TLC-S, which can significantly alter its bioenergetic functions, including respiration and the efficiency of energy production.

Effects on Mitochondrial Respiration Rates (e.g., V3 State)

Mitochondrial respiration is measured in different states. The V3 state, or state 3, represents the active state of respiration when ADP is available, reflecting the capacity of the mitochondria to produce ATP. nih.gov

Studies on isolated rat liver mitochondria have demonstrated that TLC-S significantly decreases the V3 respiration rate during the oxidation of the NAD-dependent substrate α-ketoglutarate. nih.gov A notable 12% decrease in the V3 state was observed following the addition of TLC-S. nih.gov This inhibition of the active respiratory state suggests that TLC-S can impair the maximal capacity of the mitochondrial electron transport chain. nih.gov This finding is consistent with observations that TLC-S induces mitochondrial depolarization in pancreatic acinar cells, a process likely driven by an increase in cytosolic calcium resulting from the inhibition of certain ATPases. nih.gov

Table 1: Effect of Taurolithocholic Acid Sulfate (TLC-S) on Mitochondrial Respiration in Rat Liver

| Respiratory Parameter | Substrate | Control | With TLC-S | % Change | Significance |

|---|---|---|---|---|---|

| V3 State Rate (ng O/mg protein) | α-ketoglutarate | 0.17 | 0.15 | -12% | p ≤ 0.05 |

| V2 State Rate (ng O/mg protein) | α-ketoglutarate | 0.10 | 0.09 | -10% | Not Significant |

| V4 State Rate (ng O/mg protein) | α-ketoglutarate | 0.09 | 0.08 | -11% | Not Significant |

Data sourced from studies on isolated rat liver mitochondria. nih.gov

Alterations in Oxidative Phosphorylation Processes

Oxidative phosphorylation is the process by which ATP is formed as a result of the transfer of electrons through the respiratory chain. The efficiency of this process is often measured by the ADP/O ratio, which indicates the number of ATP molecules synthesized per oxygen atom consumed.

Regulation of Ion Transport and ATPase Activity

Taurolithocholic acid sulfate exerts significant and varied effects on the activity of different ATPases, which are crucial for maintaining ion gradients across cell membranes. These effects differ notably between healthy and cancerous tissues. nih.gov

In studies comparing colorectal cancer tissue with adjacent healthy colon mucosa, TLC-S was found to increase Na+/K+ ATPase activity by 1.5 times in the cancerous samples compared to controls. nih.gov Conversely, in the healthy mucosa, TLC-S decreased Mg2+ ATPase activity by 3.6 times , while the activity of this enzyme remained unchanged in the cancer tissue. nih.gov Ca2+ ATPase activity was not significantly affected in healthy tissue but showed a trend toward decreased activity in cancer tissue. nih.gov

In rat liver subcellular fractions, TLC-S demonstrated different regulatory actions, decreasing both Ca2+ ATPase and Na+/K+ ATPase activities while increasing basal Mg2+ ATPase activity . nih.gov The inhibition of Na+/K+ ATPase and Ca2+ ATPase in the liver is believed to contribute to an increase in cytosolic calcium levels, which in turn can affect mitochondrial function. nih.gov

Table 2: Differential Effects of Taurolithocholic Acid Sulfate (TLC-S) on ATPase Activity

| Enzyme | Tissue Type | Effect of TLC-S | Magnitude of Change | Significance |

|---|---|---|---|---|

| Na+/K+ ATPase | Colorectal Cancer | Increase | 1.5-fold | p ≤ 0.05 |

| Mg2+ ATPase | Healthy Colon Mucosa | Decrease | 3.6-fold | p ≤ 0.05 |

| Mg2+ ATPase | Colorectal Cancer | No Change | - | - |

| Ca2+ ATPase | Rat Liver | Decrease | Not specified | p ≤ 0.05 |

| Na+/K+ ATPase | Rat Liver | Decrease | Not specified | p ≤ 0.05 |

| Mg2+ ATPase | Rat Liver | Increase | Not specified | p ≤ 0.05 |

Data compiled from spectrophotometric analysis of postmitochondrial fractions. nih.gov

Modulation of Na+/K+ ATPase Function

The sodium-potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) is a vital enzyme for maintaining cellular ion gradients, which are crucial for numerous physiological processes, including bile acid transport. nih.gov The interaction of TLC-S with this enzyme is complex and appears to be tissue-dependent.

In rat liver subcellular fractions, TLC-S has been shown to decrease Na+/K+ ATPase activity. nih.gov This inhibition is associated with an increase in intracellular sodium levels, which can subsequently affect bile acid secretion and transport. nih.gov The Na+/K+ ATPase helps maintain the sodium gradient necessary for the function of the apical sodium-dependent bile acid transporter. nih.gov

Conversely, in studies using human colorectal cancer tissue, TLC-S was found to increase Na+/K+ ATPase activity by 1.5 times when compared to control samples. nih.gov This differential effect suggests that the regulatory impact of TLC-S on the Na+/K+ pump can vary significantly between normal and cancerous tissues, potentially influencing cancer cell behavior. nih.gov

| Tissue/Model System | Effect of Taurolithocholic Acid Sulfate(2-) on Na+/K+ ATPase Activity | Associated Findings | Reference |

| Rat Liver Subcellular Fractions | Decrease | Correlates with increased intracellular sodium levels. | nih.gov |

| Human Colorectal Cancer Tissue | Increase (1.5-fold compared to control) | Suggests a role in modulating ion transport in cancerous tissue. | nih.gov |

Effects on Ca2+ ATPase Activity and Intracellular Calcium Dynamics

Calcium (Ca2+) signaling is a critical component of cellular regulation, and its dynamics are tightly controlled by pumps like the Ca2+ ATPase. TLC-S significantly impacts both the activity of this enzyme and the concentration of intracellular calcium.

Studies have demonstrated that TLC-S decreases total Ca2+ ATPase activity in rat liver fractions. nih.gov A similar and significant decrease was observed in human colorectal cancer tissues treated with TLC-S. nih.gov This inhibition can disrupt the cell's ability to extrude calcium or sequester it into intracellular stores, leading to elevated cytosolic levels. nih.gov

Indeed, TLC-S induces distinct changes in intracellular calcium concentrations. In isolated mouse hepatocytes, it triggers cytosolic Ca2+ signals, which are attributed to calcium release from acidic intracellular stores. nih.gov Further research in rat hepatocytes revealed that while its non-sulfated counterpart (taurolithocholate) causes a sustained elevation of cytosolic free Ca2+, TLC-S evokes repetitive oscillations. nih.gov This oscillatory pattern suggests a more complex regulatory mechanism, partially dependent on Ca(2+)-induced Ca2+ release ('CICR'), as the inhibitor ryanodine (B192298) could block these oscillations in half of the cells studied. nih.gov

| Parameter | Effect of Taurolithocholic Acid Sulfate(2-) | Model System | Reference |

| Ca2+ ATPase Activity | Decreased | Rat Liver Fractions | nih.gov |

| Significantly Decreased | Human Colorectal Cancer Tissue | nih.gov | |

| No significant effect | Healthy Human Colon Mucosa | nih.gov | |

| Intracellular Ca2+ Dynamics | Induces cytosolic Ca2+ signals | Mouse Hepatocytes | nih.gov |

| Evokes repetitive oscillations in cytosolic free Ca2+ | Rat Hepatocytes | nih.gov |

Interactions with Specific Enzymes and Proteins Beyond Receptors

Functional Interplay with Caspases and Apoptotic Pathways

TLC-S is a known inducer of apoptosis, or programmed cell death, a process centrally mediated by a family of proteases known as caspases. Research in cultured rat hepatocytes shows that TLC-S treatment leads to the activation of key caspases, including the initiator caspase-8 and the executioner caspase-3. nih.gov

The activation of this caspase cascade by TLC-S is linked to upstream signaling events. The bile acid promotes the trafficking of death receptors, specifically CD95 (Fas) and TRAIL receptor-2, to the plasma membrane. nih.gov This relocalization is a critical step for initiating the extrinsic apoptotic pathway. Furthermore, TLC-S induces a sustained activation of mitogen-activated protein (MAP) kinases (JNK, p38MAPK, and ERKs) and the dephosphorylation of the survival-promoting protein kinase B (PKB), further tipping the cellular balance towards apoptosis. nih.gov

| Apoptotic Event | Effect Induced by Taurolithocholic Acid Sulfate(2-) | Model System | Reference |

| Caspase Activation | Activation of Caspase-3 | Rat Hepatocytes | nih.gov |

| Activation of Caspase-8 | Rat Hepatocytes | nih.gov | |

| Death Receptor Trafficking | Increased trafficking of CD95 and TRAIL receptor-2 to plasma membrane | Rat Hepatocytes | nih.gov |

| Kinase Modulation | Sustained activation of JNK, p38MAPK, and ERKs | Rat Hepatocytes | nih.gov |

| Dephosphorylation of Protein Kinase B (PKB) | Rat Hepatocytes | nih.gov |

Other Direct or Indirect Enzyme Modulations

Mg2+ ATPase: The effect of TLC-S on Mg2+ ATPase activity shows tissue-specific differences. In healthy human colon mucosa, TLC-S caused a significant 3.6-fold decrease in Mg2+ ATPase activity. nih.gov In contrast, it increased the basal activity of Mg2+ ATPase in rat liver subcellular fractions, while having no effect in human colon cancer tissue. nih.gov

Mitochondrial Respiration: The alterations in intracellular ion concentrations, particularly the increase in cytosolic calcium resulting from the inhibition of Na+/K+ ATPase and Ca2+ ATPase, can affect mitochondrial function. nih.gov It has been observed that TLC-S reduces the V3 respiration rate of isolated rat liver mitochondria during the oxidation of α-ketoglutarate, suggesting an impairment of mitochondrial activity. nih.gov

Functional Roles and Biological Implications of Taurolithocholic Acid Sulfate 2 in Experimental Systems

Hepatic Physiology and Pathophysiology Research

In the liver, taurolithocholic acid sulfate(2-) is involved in critical pathways related to bile acid management and is a key compound in models of liver disease.

Contributions to Bile Acid Detoxification and Elimination Processes

Sulfation is a primary mechanism for the detoxification of hydrophobic bile acids like lithocholic acid. oup.comnih.govnih.gov The addition of a sulfate (B86663) group to taurolithocholic acid increases its water solubility, which in turn reduces its intestinal absorption and facilitates its elimination from the body through both feces and urine. oup.comnih.govhmdb.cafoodb.ca This process is considered an essential adaptive mechanism to protect the liver from the toxic effects of accumulating bile acids, particularly under cholestatic conditions where bile flow is impaired. oup.comnih.govhmdb.cafoodb.ca The enzyme responsible for this detoxification step is Sulfotransferase-2A1, which catalyzes the formation of bile acid-sulfates. nih.gov While sulfation generally decreases the toxicity of bile acids, it is important to note that this is not universally true for all sulfated bile salts. nih.gov

Under normal physiological conditions, only a small fraction of the bile acid pool is sulfated. hmdb.cafoodb.ca However, during cholestasis, the proportion of sulfated bile acids, including taurolithocholic acid sulfate, significantly increases, highlighting the importance of this pathway in managing toxic bile acid buildup. hmdb.cafoodb.ca

Experimental Models of Cholestatic Liver Injury

Despite its role in detoxification, taurolithocholic acid and its sulfated form have been implicated in the pathogenesis of cholestatic liver injury in experimental settings. nih.govcaymanchem.com Infusion of taurolithocholic acid has been used to induce cholestasis in animal models, leading to impaired bile flow. caymanchem.comnih.gov Interestingly, while sulfation of taurolithocholic acid aids in its elimination, some studies suggest that not all sulfated bile acids are devoid of cholestatic potential. nih.gov For instance, one study in rats showed that while sulfation of taurolithocholate prevented its cholestatic effect, the sulfated form of another monohydroxy bile acid, tauro-3β-hydroxy-5-cholenoate, actually induced significant cholestasis. nih.gov

The mechanisms underlying bile acid-induced liver injury are complex and involve the induction of apoptosis (programmed cell death) in hepatocytes. mdpi.com Research has shown that taurolithocholic acid-3 sulfate can trigger apoptosis in liver cells through a pathway dependent on c-Jun N-terminal kinase (JNK). mdpi.com Furthermore, studies using isolated perfused rat livers and rat hepatocyte couplets have demonstrated that taurolithocholic acid can impair bile flow and the secretion of other organic anions through mechanisms involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε). nih.gov

Role in Non-Alcoholic Steatohepatitis (NASH) Development in Rodent Models

Recent research has pointed towards the involvement of altered bile acid metabolism in the development of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). In rodent models, diets high in fat and cholesterol, often supplemented with cholic acid, are used to induce NASH with features that mimic the human disease, including fibrosis. nih.govnih.gov Studies on mice fed a western diet have shown that the development of NASH is associated with an increase in colonic bile acids, including taurolithocholic acid. researchgate.net This increase in intestinal bile acids can compromise the integrity of the epithelial barrier, contributing to the progression of liver disease. researchgate.net While direct studies focusing solely on the role of taurolithocholic acid sulfate(2-) in NASH models are still emerging, the established link between its precursor, lithocholic acid, and bile acid-induced liver pathology suggests its potential contribution.

Gastrointestinal Tract Investigations

The influence of taurolithocholic acid sulfate(2-) extends to the gastrointestinal tract, where it interacts with the gut microbiome and affects intestinal cell function.

Reciprocal Crosstalk with the Gut Microbiome and Metabolic Regulation

The gut microbiota plays a crucial role in bile acid metabolism, transforming primary bile acids synthesized in the liver into secondary bile acids. nih.govnih.govnih.gov The composition of the bile acid pool, in turn, influences the structure and function of the gut microbiome. nih.gov The metabolism of taurine-conjugated bile acids like taurolithocholic acid by gut bacteria can lead to the production of hydrogen sulfide (B99878) (H₂S), a genotoxic compound. nih.gov This highlights a complex interplay where diet can influence the type of bile acid conjugation (favoring taurine (B1682933) conjugation with high animal protein intake), which then impacts microbial metabolism and the production of potentially harmful metabolites. nih.govresearchgate.net

The gut microbiota regulates bile acid synthesis in the liver through a mechanism involving the farnesoid X receptor (FXR), a nuclear receptor that acts as a bile acid sensor. nih.govvilniustech.ltresearchgate.net Some studies suggest that certain taurine-conjugated bile acids can act as FXR antagonists, thereby influencing the feedback regulation of bile acid synthesis. nih.govvilniustech.lt This intricate communication between the gut microbiome and the liver is essential for maintaining metabolic homeostasis.

Influence on Intestinal Transport Processes and Epithelial Cell Function

Sulfation of bile acids, including the formation of taurolithocholic acid sulfate, significantly impacts their transport across the intestinal epithelium. nih.gov Studies have shown that sulfation markedly decreases the uptake of bile acids by the active transport system in the ileum. nih.gov This reduced absorption leads to enhanced fecal elimination, contributing to the detoxification process. oup.comnih.govoup.com

Beyond transport, bile acids can modulate various functions of intestinal epithelial cells. Research has indicated that taurolithocholic acid sulfate can influence the activity of key ion-transporting ATPases in the intestinal mucosa, with different effects observed in healthy versus cancerous tissues. nih.gov For example, one study found that it increased Na+/K+ ATPase activity in colorectal cancer samples compared to healthy controls. nih.gov Other bile acids have been shown to stimulate intestinal epithelial cell migration, a crucial process for mucosal repair, through pathways involving transforming growth factor-beta (TGF-β). johnshopkins.edu Conversely, some bile acids can inhibit proliferation and induce apoptosis in intestinal epithelial cells. rsc.org The specific effects of taurolithocholic acid sulfate(2-) on these cellular processes are an active area of investigation. It has also been used to study bile acid transport in cellular models. caymanchem.com

Pancreatic Cellular Responses and Models of Injury

The role of bile acids in pancreatic injury is a critical area of investigation, particularly in the context of biliary pancreatitis, which is thought to involve the reflux of bile into the pancreatic duct. nih.gov Taurolithocholic acid sulfate (TLCS), a sulfated form of a hydrophobic bile acid, has been utilized in experimental settings to elucidate the molecular and cellular events that precipitate pancreatic damage.

Mechanisms of Pancreatic Acinar Cell Injury Induction

Exposure of pancreatic acinar cells to taurolithocholic acid 3-sulfate (TLCS) initiates a cascade of intracellular events leading to cellular injury. A primary mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis. nih.govnih.gov TLCS induces a sustained elevation in cytosolic Ca²⁺, which in turn activates the Ca²⁺-dependent phosphatase, calcineurin. nih.gov This activation is not a benign signaling event; it is directly linked to acinar cell injury. nih.gov Studies have demonstrated that calcineurin activation by TLCS occurs specifically at concentrations that cause cellular damage. nih.govelsevierpure.com The chelation of intracellular Ca²⁺ or the application of specific calcineurin inhibitors, such as FK506 and cyclosporine A, can prevent TLCS-induced acinar cell injury, underscoring the centrality of this pathway. nih.gov

Inhibition of calcineurin has been shown to reduce the intra-acinar activation of chymotrypsinogen and prevent the activation of NF-κB, a key transcription factor in inflammatory responses, within 30 minutes of TLCS administration. nih.gov

Furthermore, TLCS exposure leads to dose-dependent increases in both intracellular and mitochondrial reactive oxygen species (ROS). nih.gov This oxidative stress contributes to cellular pathology. The interplay between Ca²⁺ signaling and ROS generation is complex; TLCS-induced increases in cytosolic and mitochondrial Ca²⁺ lead to impaired ATP production, apoptosis (programmed cell death), and necrosis (uncontrolled cell death). nih.gov Interestingly, while ROS production promotes apoptosis, it appears to protect against necrosis, suggesting a nuanced role for oxidative stress in determining the mode of cell death in response to bile acid injury. nih.gov

Experimental Models for Pancreatitis Induction

To study the mechanisms of biliary pancreatitis in a controlled manner, researchers have developed animal models that replicate the initial events of the disease. nih.gov A widely used and well-characterized model involves the retrograde infusion of bile acids directly into the pancreatic duct of mice. nih.govnih.gov This technique is designed to mimic the reflux of bile from the duodenum into the pancreas, a primary proposed cause of gallstone pancreatitis in humans. nih.govnih.gov

Taurolithocholic acid 3-sulfate (TLCS) is one of the bile salts used to induce pancreatitis in these models. nih.govnih.gov The infusion of TLCS into the pancreatic duct of mice leads to reproducible pancreatitis, with the severity of the disease being dependent on the concentration of the infused bile acid. nih.govnih.gov In these models, pancreatic injury develops rapidly, often reaching maximal severity within 24 hours, and is typically more pronounced in the head and body of the pancreas. nih.govnih.gov

The use of such models, particularly in genetically modified mice, provides a powerful tool for dissecting the molecular pathways involved in the pathogenesis of the disease. nih.gove-ce.org For instance, in vivo studies have shown that mice treated with the calcineurin inhibitor FK506 or those genetically deficient in a calcineurin subunit exhibit reduced severity of pancreatitis following TLCS infusion. nih.gov These experimental models are invaluable for investigating early disease events and for the preclinical evaluation of potential therapeutic strategies. uni-greifswald.de

Studies on Cellular Proliferation and Tissue Remodeling

Beyond its role in acute cellular injury, taurolithocholic acid and its sulfated form have been investigated for their effects on cell proliferation and signaling pathways implicated in cancer.

Growth Modulation in Intrahepatic Cholangiocarcinoma Cell Lines

Intrahepatic cholangiocarcinoma (CCA) is a malignancy of the bile ducts within the liver, and its development is often associated with chronic cholestasis, a condition characterized by elevated bile acid levels. nih.gov Research has shown that not all bile acids have the same effect on CCA cells. Among a panel of eleven different bile acids and their metabolites, only taurolithocholic acid (TLCA) was found to increase the viability of the RMCCA-1 intrahepatic CCA cell line in a concentration-dependent manner. nih.govnih.gov

The growth-promoting effect of TLCA on RMCCA-1 cells is linked to specific signaling pathways. Treatment with TLCA induces cells to enter the S phase of the cell cycle and promotes DNA synthesis. nih.govnih.gov Mechanistically, TLCA stimulates the phosphorylation of the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.gov This activation leads to an increased expression of cyclin D1, a key regulator of cell cycle progression. nih.govnih.gov

The proliferative effect of TLCA can be blocked by specific inhibitors, highlighting the pathways involved. An antagonist of the muscarinic acetylcholine (B1216132) receptor (mAChR), an EGFR-specific inhibitor (AG 1478), and a MEK1/2 inhibitor (U 0126) all successfully inhibited TLCA-induced cell growth. nih.govnih.gov These findings suggest that TLCA promotes intrahepatic cholangiocarcinoma cell growth through a signaling cascade involving mAChR and the EGFR/ERK1/2 pathway. nih.gov

Table 1: Effect of Taurolithocholic Acid (TLCA) on Intrahepatic Cholangiocarcinoma Cells

| Cell Line | Effect of TLCA | Key Signaling Pathway Components |

|---|---|---|

| RMCCA-1 | Increased cell viability, DNA synthesis, and S-phase entry. nih.govnih.gov | Phosphorylation of EGFR and ERK1/2; increased Cyclin D1 expression. nih.govnih.gov |

| HuCCA-1 | No significant increase in cell viability. nih.gov | Not applicable. |

Investigations in Other Proliferative Disorders, including Colorectal Cancer

The influence of bile acids on gastrointestinal cancers extends to colorectal cancer, a disease where high-fat diets and consequently elevated intestinal bile acid levels are considered risk factors. nih.govnih.gov Secondary bile acids, such as deoxycholic acid and lithocholic acid, are known to have carcinogenic properties by inducing DNA damage and promoting cell proliferation. nih.gov

Studies on 3-sulfo-taurolithocholic acid (TLC-S) have revealed its ability to modulate ion transport and ATPase activity in the intestinal mucosa, which may contribute to tumorigenesis. nih.govnih.gov In tissue samples from colorectal cancer patients, TLC-S was found to significantly increase Na+/K+ ATPase activity compared to adjacent healthy tissue. nih.gov Conversely, in healthy colon mucosa, TLC-S decreased Mg2+ ATPase activity, while this activity remained unchanged in cancerous tissue. nih.gov These findings suggest that TLC-S alters fundamental cellular ion transport mechanisms differently in normal versus cancerous colon tissue, potentially playing a role in the development of colorectal cancer. nih.gov

In rodent liver models, TLC-S was also shown to affect mitochondrial function and ATPase activity, leading to altered cytosolic calcium levels, which provides further insight into the systemic effects of this sulfated bile acid. nih.govnih.gov

Table 2: Effect of 3-Sulfo-Taurolithocholic Acid (TLC-S) on ATPase Activity in Human Colon Tissue

| Tissue Type | Effect on Na+/K+ ATPase | Effect on Mg2+ ATPase | Effect on Ca2+ ATPase |

|---|---|---|---|

| Colorectal Cancer | Increased activity by 1.5 times. nih.gov | No significant change. nih.gov | Trend toward decreased activity. nih.gov |

| Healthy Mucosa | No significant change. | Decreased activity by 3.6 times. nih.gov | No significant effect. nih.gov |

Immunological and Inflammatory Responses

The interaction of bile acids with the immune system is an emerging area of research, with implications for inflammatory conditions and tissue repair. Taurolithocholic acid (TLCA) has been shown to modulate the function of macrophages, key cells in both initiating and resolving inflammation.

In experimental settings designed to mimic inflammatory stress, such as exposure to lipopolysaccharide (LPS), the phagocytic (cell-eating) activity of macrophages is often impaired. nih.gov This is relevant in conditions like spinal cord injury, where the clearance of cellular and myelin debris by macrophages is crucial for tissue repair. nih.gov Studies using bone marrow-derived macrophages (BMDMs) have shown that while LPS treatment reduces their ability to phagocytose myelin, this function can be rescued by TLCA. nih.gov However, other bile acids like tauroursodeoxycholic acid (TUDCA) did not have the same rescue effect in BMDMs. nih.gov

This suggests that specific bile acids can have distinct immunomodulatory roles. The ability of TLCA to restore the phagocytic capacity of macrophages under inflammatory conditions points to its potential role in promoting the resolution of inflammation and facilitating tissue remodeling. nih.gov The mechanism does not appear to involve the farnesoid X receptor (FXR), a well-known nuclear bile acid receptor, as activation of FXR did not rescue phagocytosis in the same model. nih.gov This indicates that TLCA may act through alternative signaling pathways to exert its anti-inflammatory and pro-phagocytic effects on macrophages.

Analytical and Methodological Approaches in Taurolithocholic Acid Sulfate 2 Research

Advanced Chromatographic and Mass Spectrometric Techniques for Quantification and Profiling

The chemical similarity among bile acid species, including numerous isomers, necessitates high-resolution separation and detection methods. nih.govshimadzu.com Mass spectrometry-based techniques, particularly when coupled with liquid chromatography, have become the gold standard for bile acid analysis due to their superior sensitivity and specificity. frontiersin.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biofluid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the targeted quantification of taurolithocholic acid sulfate (B86663) and other bile acids in biofluids like serum and plasma. frontiersin.orgnih.govthermofisher.com This method offers high sensitivity and specificity, allowing for the detection and quantification of a broad range of bile acids, including their conjugated and sulfated forms. thermofisher.commdpi.com

LC-MS/MS methods are typically validated for linearity, precision, and accuracy to ensure reliable results. figshare.comamazonaws.com For instance, a developed LC-MS/MS method for 40 bile acids, including taurolithocholic acid sulfate, demonstrated good linearity with a coefficient of determination > 0.995 and a lower limit of quantitation (LLOQ) ranging from 0.1 to 0.5 nM. thermofisher.com The use of internal standards, such as deuterated analogs like taurolithocholic-2,2,4,4-d4 acid 3-sulfate, is common to improve quantitative accuracy. sigmaaldrich.com

A typical LC-MS/MS workflow for serum or plasma analysis involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. thermofisher.comshimadzu.co.krnih.gov Selective reaction monitoring (SRM) is often employed for quantification, providing high specificity by monitoring specific precursor-to-product ion transitions for each analyte. thermofisher.com

Table 1: Key Parameters in LC-MS/MS Analysis of Taurolithocholic Acid Sulfate in Biofluids

| Parameter | Description | Example Values/Ranges | References |

|---|---|---|---|

| Sample Type | The biological fluid in which the analysis is performed. | Serum, Plasma | thermofisher.commdpi.comnih.gov |

| Sample Preparation | The initial step to extract and clean up the analyte from the matrix. | Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) | thermofisher.comshimadzu.co.krnih.gov |

| Chromatographic Column | The stationary phase used for separating the bile acids. | Reversed-phase C18 or C8 columns | thermofisher.comshimadzu.co.kr |

| Ionization Mode | The method used to generate ions for mass spectrometric analysis. | Negative Electrospray Ionization (ESI) | nih.govthermofisher.com |

| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) | thermofisher.com |

| Detection Mode | The specific mass spectrometric method used for quantification. | Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govthermofisher.com |

| Linearity (r²) | A measure of how well the calibration curve fits the data points. | > 0.99 | nih.govthermofisher.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.1 - 5 ng/mL | nih.govthermofisher.com |

Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Comprehensive Profiling

For a more comprehensive, untargeted, or semi-targeted analysis of the bile acid metabolome, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool. acs.orgacs.org This approach provides high-resolution and accurate mass data, enabling the identification and profiling of a wide array of bile acids, including isomers and novel metabolites, in a single run. acs.orgacs.org

UPLC-QTOF-MS operating in MSE mode allows for the simultaneous acquisition of both precursor ion and fragment ion information, which is valuable for structural elucidation. acs.org This technique has been successfully applied to profile bile acids in various biological samples and to identify changes in their composition in response to different physiological or pathological conditions. acs.orgacs.org The combination of UPLC-QTOF-MS with machine learning algorithms has also been explored for the digital identification of bile medicines based on their chemical constituents. acs.org

Capillary Liquid Chromatography-Tandem Mass Spectrometry (cLC/MS/MS) for Tissue Analysis

When analyzing bile acids in tissue samples, such as liver tissue, capillary liquid chromatography-tandem mass spectrometry (cLC/MS/MS) offers enhanced sensitivity and separation efficiency. acs.org The use of narrow inner diameter columns in cLC improves the separation of bile acid isomers. acs.org A highly sensitive cLC/MS/MS method has been developed for the quantification of 21 bile acids in rat liver, achieving low limits of detection (LOD) and quantification (LOQ) in the range of 0.9–10 ng/g and 2.3–27 ng/g of liver tissue, respectively. acs.org This method utilizes a one-pot extraction procedure, simplifying sample preparation. acs.org

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Metabolite Characterization

High-resolution mass spectrometry (HRMS) is instrumental in distinguishing between isomeric bile acids and characterizing their metabolites. nih.govnih.gov The accurate mass measurements provided by HRMS, often within a few parts per million (ppm), allow for the determination of elemental compositions and the tentative identification of unknown compounds. nih.gov

HRMS, when coupled with LC, can help differentiate isomers based on their retention times and accurate masses. nih.gov Furthermore, tandem HRMS (MS/MS) provides characteristic fragmentation patterns that can confirm the identity of tentatively assigned structures, such as distinguishing between sulfated and taurine-conjugated isomers. nih.gov For example, sulfate conjugates of bile acids often show a characteristic product ion at m/z 96.96, corresponding to the HSO₄⁻ ion. nih.gov An innovative approach combines HRMS with an enzymatic assay using 12α-hydroxysteroid dehydrogenase to specifically identify and differentiate 12α-hydroxylated bile acids from other isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

While mass spectrometry is the predominant detection method, high-performance liquid chromatography (HPLC) with other detectors has also been used for bile acid analysis. jfda-online.comresearchgate.netijnrd.org These methods often involve derivatization of the bile acids to enhance their detection by ultraviolet (UV) or fluorescence detectors. nih.gov For instance, a method for fecal bile acid profiling used derivatization with phenacyl bromide for UV detection at 254 nm. nih.gov However, these methods are generally less sensitive and specific compared to MS-based techniques and may require more extensive sample cleanup. frontiersin.org HPLC methods have been described for the simultaneous quantification of major taurine- and glycine-conjugated bile acids. jfda-online.comijnrd.org

Sample Preparation and Extraction Strategies for Biological Matrices

The choice of sample preparation and extraction strategy is critical for accurate and reliable quantification of taurolithocholic acid sulfate and other bile acids, as it depends on the complexity of the biological matrix. springernature.comresearchgate.net

For biofluids like serum and plasma, a simple protein precipitation step is often sufficient. thermofisher.comshimadzu.co.krnih.gov This typically involves adding a solvent such as acetonitrile or methanol (B129727) to the sample, followed by centrifugation to remove the precipitated proteins. thermofisher.comshimadzu.co.krnih.gov The resulting supernatant can then be directly injected into the LC-MS system or further processed. thermofisher.comshimadzu.co.kr

For more complex matrices like tissues and feces, more elaborate extraction procedures are necessary. acs.orgnih.gov Solid-phase extraction (SPE) is a commonly used technique to clean up and concentrate bile acids from various biological samples. acs.orgresearchgate.net Phospholipid-depletion SPE has been shown to be a high-efficiency sample preparation procedure for bile acid assays in blood. acs.org For tissue samples, homogenization followed by extraction with organic solvents is a common approach. acs.org A "one-pot" extraction method using a mixture of methanol and acetonitrile has been shown to be efficient for extracting bile acids from liver tissue. acs.org

For the analysis of sulfated bile acids, an enzymatic hydrolysis step using sulfatase can be included to cleave the sulfate group, followed by analysis of the unconjugated bile acid. nih.gov Alternatively, methods have been developed to directly analyze the intact sulfated bile acids. thermofisher.comimperial.ac.uk

Table 2: Common Sample Preparation and Extraction Techniques for Taurolithocholic Acid Sulfate Analysis

| Technique | Biological Matrix | Principle | References |

|---|---|---|---|

| Protein Precipitation | Serum, Plasma | Removal of proteins by adding an organic solvent (e.g., acetonitrile, methanol). | thermofisher.comshimadzu.co.krnih.gov |

| Solid-Phase Extraction (SPE) | Serum, Plasma, Urine | Selective retention of analytes on a solid sorbent followed by elution. | acs.orgresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Serum, Feces | Partitioning of analytes between two immiscible liquid phases. | thermofisher.com |

| Homogenization and Solvent Extraction | Liver Tissue | Disruption of tissue structure followed by extraction with organic solvents (e.g., methanol/acetonitrile). | acs.org |

| Enzymatic Hydrolysis | Feces, Bile | Cleavage of conjugated groups (e.g., sulfate) using enzymes like sulfatase. | nih.gov |

Protein Precipitation Techniques for Serum and Plasma

A common and straightforward method for preparing serum and plasma samples for the analysis of taurolithocholic acid sulfate and other bile acids is protein precipitation. nih.gov This technique aims to remove high-abundance proteins that can interfere with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A widely used protocol involves a simple protein crash with an organic solvent. nih.gov Typically, a small volume of serum, often around 100 to 200 microliters, is mixed with a larger volume of cold acetonitrile. nih.gov This mixture is then vortexed vigorously to ensure thorough mixing and denaturation of the proteins. nih.gov Following vortexing, the sample is centrifuged at high speed, which pellets the precipitated proteins at the bottom of the tube. nih.gov The resulting supernatant, which contains the bile acids and other small molecules, is then carefully transferred to a new vial for LC-MS/MS analysis. nih.gov This method is favored for its simplicity, speed, and good analyte recovery. nih.gov For more specific applications, other precipitation agents like trichloroacetic acid (TCA), acetone, and ammonium (B1175870) sulfate can also be utilized, with ammonium sulfate fractionation being particularly effective at removing albumin. caymanchem.com

Table 1: Comparison of Protein Precipitation Methods

| Method | Principle | Advantages | Disadvantages | Primary Application in Bile Acid Analysis |

| Acetonitrile Precipitation | Solvent-induced denaturation and precipitation of proteins. | Simple, fast, good recovery of a broad range of bile acids. | May not remove all interfering substances. | Routine quantification of bile acids in serum and plasma. nih.gov |

| Trichloroacetic Acid (TCA) Precipitation | Acid-induced precipitation of proteins. | Efficient protein removal. | Can introduce acid that may need to be removed or neutralized. | General protein removal. caymanchem.com |

| Acetone Precipitation | Solvent-induced precipitation, particularly effective for hydrophobic proteins. | Concentrates the sample and removes salts. | Can be less efficient for certain proteins. | General protein removal. caymanchem.com |

| Ammonium Sulfate Precipitation ("Salting Out") | High salt concentration reduces protein solubility. | Can selectively precipitate proteins, effective for albumin removal. | Requires removal of high salt concentrations before LC-MS analysis. | Depletion of high-abundance proteins like albumin. caymanchem.com |

One-Pot Extraction Protocols for Tissue Samples (e.g., Liver)

For the analysis of taurolithocholic acid sulfate in complex tissue samples like the liver, one-pot extraction methods have been developed to streamline the sample preparation process. hoelzel-biotech.comelifesciences.org These protocols combine homogenization, extraction, and deproteinization into a single step, improving efficiency and reducing sample handling.

A highly effective one-pot method for extracting bile acids from liver tissue involves the use of a methanol/acetonitrile (MeOH/ACN) mixture. hoelzel-biotech.comelifesciences.org In this procedure, the liver tissue is homogenized directly in a solution of MeOH/ACN. elifesciences.org This solvent mixture not only extracts the bile acids from the tissue matrix but also simultaneously precipitates the proteins due to the deproteinizing effect of acetonitrile. elifesciences.org The resulting homogenate is then centrifuged to pellet the tissue debris and precipitated proteins. The clear supernatant containing the extracted bile acids can then be directly analyzed by LC-MS/MS. hoelzel-biotech.comelifesciences.org This one-pot approach has been shown to yield high recovery rates for a wide range of bile acids and is considered more efficient than traditional multi-step extraction procedures. hoelzel-biotech.comelifesciences.org

Isotope Dilution Studies Utilizing Deuterated Standards for Quantification

Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of bile acids, including taurolithocholic acid sulfate, in biological samples. nih.govuc.pt This method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). nih.gov

For the quantification of taurolithocholic acid, a known amount of its deuterated counterpart, such as taurolithocholic acid-D4, is added to the sample at the beginning of the sample preparation process. mdpi.comoup.com This "spiked" sample is then subjected to extraction and analysis by LC-MS/MS. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the endogenous (unlabeled) and the deuterated (labeled) taurolithocholic acid. Because the labeled standard behaves identically to the endogenous analyte during extraction and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, a highly accurate and precise concentration can be determined. nih.govuc.pt This approach corrects for matrix effects and variations in extraction recovery, making it a robust and reliable quantification method. nih.gov

In Vitro Experimental Systems for Mechanistic Elucidation

To understand the specific biological functions and mechanisms of action of taurolithocholic acid sulfate, researchers utilize various in vitro experimental systems. These models allow for controlled investigations into its transport, cellular interactions, and effects on organelles.

Membrane Vesicle Transport Assays

Membrane vesicle transport assays are a powerful tool for studying the direct interaction of compounds with specific transport proteins. nih.govnih.gov These assays use sealed, inside-out vesicles prepared from the membranes of cells that overexpress a particular transporter. This system allows researchers to investigate whether a compound is a substrate or an inhibitor of that transporter. nih.govnih.gov

In the context of taurolithocholic acid sulfate research, these vesicles can be used to study its transport by key bile acid transporters such as the ATP-binding cassette (ABC) transporters. nih.gov For example, vesicles containing the bile salt export pump (BSEP) or multidrug resistance-associated protein 2 (MRP2) can be incubated with taurolithocholic acid sulfate to determine if it is actively transported into the vesicles. The accumulation of the compound inside the vesicles over time, often measured using radiolabeled or fluorescently tagged analogs, indicates that it is a substrate for the transporter. hmdb.ca These assays are crucial for identifying the specific proteins responsible for the cellular influx and efflux of taurolithocholic acid sulfate.

Established Cell Culture Models (e.g., HepaRG Cells, Primary Hepatocytes, Cancer Cell Lines)

Cell culture models provide a more complex biological context than isolated vesicles for studying the effects of taurolithocholic acid sulfate.

HepaRG Cells: The human hepatoma cell line, HepaRG, is widely used in bile acid research because, when differentiated, it exhibits many characteristics of primary human hepatocytes, including the expression of key bile acid transporters and metabolic enzymes. This makes HepaRG cells a valuable and reproducible model for studying bile acid-induced toxicity and transport. They have been used to investigate how cholestatic drugs alter the profiles of endogenous bile acids, including sulfated species.

Primary Hepatocytes: Primary hepatocytes, isolated directly from animal or human livers, are considered the gold standard for in vitro liver studies. Researchers have used primary rat hepatocytes to investigate the specific effects of taurolithocholic acid and its sulfated form on intracellular signaling pathways, such as calcium signaling and insulin (B600854) resistance. These studies have revealed that the sulfated and unsulfated forms can have different effects on hepatocyte function.

Cancer Cell Lines: The role of bile acids in the progression of gastrointestinal cancers is an active area of research. Various cancer cell lines, such as the intrahepatic cholangiocarcinoma cell lines RMCCA-1 and HuCCA-1, have been used to investigate the effects of bile acids on cancer cell growth, proliferation, and signaling pathways. For instance, studies have shown that the unsulfated form, taurolithocholic acid, can promote the growth of certain cancer cells.

Table 2: Overview of Cell Culture Models in Taurolithocholic Acid Sulfate Research

| Cell Model | Description | Key Applications in TLCA-S Research | Advantages | Limitations |

| HepaRG Cells | Human bipotent progenitor cell line that differentiates into hepatocyte-like and cholangiocyte-like cells. | Studying bile acid-induced toxicity, transport, and metabolism. | Expresses a wide range of liver-specific functions and transporters; reproducible. | Not identical to primary hepatocytes; may have altered gene expression. |

| Primary Hepatocytes | Hepatocytes freshly isolated from liver tissue (e.g., human, rat). | Investigating direct cellular and molecular effects of TLCA-S on liver cells. | Gold standard for in vitro hepatotoxicity and metabolism studies; high physiological relevance. | Limited availability, batch-to-batch variability, rapid loss of phenotype in culture. |

| Cancer Cell Lines (e.g., RMCCA-1, HuCCA-1) | Immortalized cell lines derived from various cancers (e.g., cholangiocarcinoma). | Elucidating the role of bile acids in cancer cell proliferation and signaling. | Easy to culture, genetically homogenous, allow for mechanistic studies. | May not fully represent the heterogeneity and microenvironment of in vivo tumors. |

Isolated Organelle Studies (e.g., Mitochondria)

Investigating the direct effects of compounds on isolated organelles, such as mitochondria, can provide insights into the subcellular mechanisms of toxicity. The alternative, or acidic, pathway of bile acid synthesis begins in the mitochondria.

Studies on isolated rat liver mitochondria have shown that various bile acids can induce mitochondrial dysfunction, including depolarization of the mitochondrial membrane and induction of the mitochondrial permeability transition pore. nih.gov However, research indicates that sulfation is a crucial detoxification pathway for bile acids. A study using isolated perfused rat livers demonstrated that while taurolithocholic acid caused noticeable alterations in mitochondria, the sulfated form, taurolithocholic acid sulfate, did not cause significant changes to the liver tissue, including the mitochondria. This suggests that taurolithocholic acid sulfate is significantly less toxic to mitochondria than its unsulfated precursor, highlighting the protective role of sulfation at the organelle level.

In Vivo Animal Models for Systemic Analysis and Translational Research

The study of taurolithocholic acid sulfate(2-) and its role in bile acid homeostasis and pathology relies heavily on in vivo animal models. These models are indispensable for understanding the systemic effects of bile acid dysregulation and for translational research aimed at elucidating human liver diseases. nih.gov Rodents, particularly mice, are the most frequently used species due to their genetic tractability, relatively short life cycle, and the availability of established disease models. nih.govresearchgate.net However, it is crucial to recognize the inherent metabolic differences between rodents and humans, which can influence the direct translation of findings. nih.gov

Murine and Rodent Models of Bile Acid Dysregulation and Disease States

Various non-genetically modified rodent models are employed to induce cholestasis, a condition characterized by impaired bile flow and the accumulation of potentially toxic bile acids. researchgate.netresearchgate.net These models, often induced chemically or surgically, provide a platform to study the adaptive mechanisms of bile acid detoxification, including the sulfation of lithocholic acid (LCA) to form compounds like taurolithocholic acid sulfate.

Chemically-induced models are widely used to study acute intrahepatic cholestasis. frontiersin.org Common chemical inducers include:

Lithocholic acid (LCA): Administration of LCA, a hydrophobic secondary bile acid, can induce cholestatic liver injury in rodents. This model is particularly relevant for studying the detoxification pathways that handle LCA, including taurine (B1682933) conjugation and subsequent sulfation. frontiersin.org

Alpha-naphthylisothiocyanate (ANIT): ANIT is a well-known hepatotoxicant that causes acute cholestasis and bile duct injury in rodents. nih.govfrontiersin.org

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC): A DDC-supplemented diet leads to the obstruction of small bile ducts due to the formation of protoporphyrin plugs, resulting in cholestasis. frontiersin.org